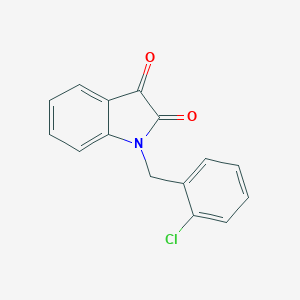

1-(2-clorobencil)-1H-indol-2,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chlorobenzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C15H10ClNO2 and its molecular weight is 271.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-chlorobenzyl)-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacéuticos: Agente Antimicrobiano

1-(2-clorobencil)-1H-indol-2,3-diona: se ha identificado como un inhibidor de la 1-desoxi-D-xilulosa 5-fosfato sintasa (DXS) . Esta enzima es crucial en la vía no mevalonato de la biosíntesis de isoprenoides, que es un objetivo para el desarrollo de fármacos antimicrobianos. El compuesto exhibió un valor de IC50 de 1,0 μM e inhibió con éxito el crecimiento de Haemophilus influenzae, mostrando su potencial como agente antimicrobiano .

Investigación Química: Irritante Sensorial

En la investigación química, los derivados de los compuestos 2-clorobencilo se han utilizado para evaluar las modificaciones características en el patrón de respiración normal de los ratones expuestos a irritantes sensoriales . Esta aplicación es significativa para comprender los efectos de la exposición química en las funciones respiratorias.

Síntesis Orgánica: Intermediario

La parte 2-clorobencilo, estrechamente relacionada con This compound, se utiliza como intermediario en la síntesis de diversos productos químicos orgánicos . Su reactividad permite la creación de una amplia gama de entidades químicas, que pueden utilizarse posteriormente en el desarrollo de productos farmacéuticos y colorantes.

Química Analítica: Ensayos Espectroscópicos

La capacidad del compuesto para inhibir la DXS ha llevado al desarrollo de un método espectroscópico conveniente para analizar esta enzima utilizando NADPH-lactato deshidrogenasa (LDH) . Esta aplicación es crucial para los investigadores que requieren métodos precisos y eficientes para la medición de la actividad enzimática.

Neurociencia: Estudio de los Efectos Neurológicos

Los compuestos con el grupo clorobencilo se han utilizado para estudiar sus efectos neurológicos en modelos animales . Esta investigación puede proporcionar información sobre la posible neurotoxicidad de los compuestos relacionados y proporcionar información sobre las pautas de seguridad para su uso.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The interaction often involves electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could involve various cellular processes, including those related to the biological activities mentioned above .

Result of Action

It is known that indole derivatives can have various biological effects, depending on their specific targets and the pathways they affect .

Actividad Biológica

1-(2-chlorobenzyl)-1H-indole-2,3-dione is a compound belonging to the indole-2,3-dione family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The compound features an indole core with a chlorobenzyl substituent, which is crucial for its biological activity. The synthesis of 1-(2-chlorobenzyl)-1H-indole-2,3-dione typically involves the reaction of isatin derivatives with appropriate halogenated benzyl groups under specific conditions to yield the desired product with high purity.

Biological Activity Overview

The biological activities of 1-(2-chlorobenzyl)-1H-indole-2,3-dione include:

- Anticancer Activity : This compound has shown promising results against various cancer cell lines.

- Antimicrobial Properties : It exhibits significant inhibitory effects against a range of microbial pathogens.

- Enzyme Inhibition : Particularly as an inhibitor of aldehyde dehydrogenases (ALDH), it demonstrates selective inhibition that may be useful in cancer therapy.

Anticancer Activity

Research indicates that 1-(2-chlorobenzyl)-1H-indole-2,3-dione possesses notable anticancer properties. A study reported moderate to potent antiproliferative effects against several cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.5 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial and fungal strains. Its activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

| Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Enzyme Inhibition

A significant aspect of its biological activity is its role as an inhibitor of aldehyde dehydrogenases (ALDH). The compound selectively inhibits ALDH1A1 and ALDH3A1, which are implicated in cancer metabolism. Kinetic studies have shown that 1-(2-chlorobenzyl)-1H-indole-2,3-dione binds competitively to these enzymes.

Table: Kinetic Parameters for ALDH Inhibition

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| ALDH1A1 | 5.0 | Competitive |

| ALDH3A1 | 3.5 | Competitive |

Case Studies

Several case studies have documented the effectiveness of 1-(2-chlorobenzyl)-1H-indole-2,3-dione in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in both HeLa and A549 cells.

- Antimicrobial Efficacy : Another study highlighted its effectiveness against drug-resistant strains of bacteria, suggesting potential for therapeutic use in infections where conventional antibiotics fail.

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOAQYBGXKBALO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364500 |

Source

|

| Record name | 1-(2-chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306279-75-4 |

Source

|

| Record name | 1-(2-chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.